molecular formula C6H27Na3O20P2 B593717 D-Fructose-1,6-diphosphate trisodium salt octahydrate CAS No. 81028-91-3

D-Fructose-1,6-diphosphate trisodium salt octahydrate

Cat. No.: B593717
CAS No.: 81028-91-3
M. Wt: 550.18 g/mol
InChI Key: BUMXRRGJJDMPRT-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfructose trisodium is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide to form the trisodium salt of diphosphofructose . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of fosfructose trisodium involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to obtain the pure trisodium salt .

Chemical Reactions Analysis

Types of Reactions

Fosfructose trisodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated sugars and their derivatives. These products are often used in further biochemical studies and applications .

Scientific Research Applications

Fosfructose trisodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosfructose trisodium is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in cardiovascular and respiratory diseases. Unlike other sugar phosphates, it has a distinct mechanism of action that makes it particularly valuable in research focused on ischemic conditions .

Properties

CAS No.

81028-91-3

Molecular Formula

C6H27Na3O20P2

Molecular Weight

550.18 g/mol

IUPAC Name

trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate

InChI

InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3

InChI Key

BUMXRRGJJDMPRT-UHFFFAOYSA-K

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Synonyms

1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate

Origin of Product

United States
Customer
Q & A

Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?

A: The discovery of this compound, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.

Q2: How does this compound participate in the glycolysis pathway?

A: this compound is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of this compound yields two three-carbon molecules, further driving energy production within the cell [].

Q3: Beyond its role in glycolysis, are there other biological functions associated with this compound?

A: While primarily recognized for its role in energy metabolism, this compound has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.

Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how this compound was relevant in this research?

A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. This compound was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].

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